2-(3-Chlorophenyl)-4'-iodoacetophenone
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Overview
Description
2-(3-Chlorophenyl)-4’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and an iodoacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4’-iodoacetophenone typically involves the use of halogenated aromatic compounds as starting materials. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the use of Suzuki-Miyaura coupling, where 3-chlorophenylboronic acid reacts with 4’-iodoacetophenone in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)-4’-iodoacetophenone may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), while reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-4’-iodoacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4’-iodoacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)-4’-bromoacetophenone: Similar in structure but with a bromine atom instead of iodine.
2-(3-Chlorophenyl)-4’-fluoroacetophenone: Similar in structure but with a fluorine atom instead of iodine.
2-(3-Chlorophenyl)-4’-methylacetophenone: Similar in structure but with a methyl group instead of iodine.
Uniqueness
2-(3-Chlorophenyl)-4’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. The iodine atom, in particular, makes the compound highly reactive in coupling reactions, allowing for the formation of diverse chemical structures .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAJFAHMDVZIMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642302 |
Source
|
Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-05-9 |
Source
|
Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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